methyl 6-methyl-1H-indazole-7-carboxylate
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Overview
Description
Methyl 6-methyl-1H-indazole-7-carboxylate is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methyl-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to enhance yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methyl-1H-indazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
Methyl 6-methyl-1H-indazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of methyl 6-methyl-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- Methyl 1H-indazole-6-carboxylate
- Methyl 1H-imidazole-1-carboxylate
- Indazole-6-carboxylic acid methyl ester
Comparison: Methyl 6-methyl-1H-indazole-7-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 6-methyl-1H-indazole-7-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-7-5-11-12-9(7)8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
UTYONCHEEAOXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NN2)C(=O)OC |
Origin of Product |
United States |
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